molecular formula C10H15NO2 B1336729 (4-Ethoxy-3-methoxyphenyl)methanamine CAS No. 93489-14-6

(4-Ethoxy-3-methoxyphenyl)methanamine

Cat. No. B1336729
CAS RN: 93489-14-6
M. Wt: 181.23 g/mol
InChI Key: LMUGJOISPLJRRD-UHFFFAOYSA-N
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Description

“(4-Ethoxy-3-methoxyphenyl)methanamine” is an aralkylamino compound . It is a primary amino compound, an aromatic ether , and its molecular formula is C10H15NO2. It is also known as 3-methoxy-4-ethoxyphenethylamine, a lesser-known psychedelic drug .


Synthesis Analysis

The synthesis of “(4-Ethoxy-3-methoxyphenyl)methanamine” involves the use of trifluoroacetic acid in dichloromethane at 20°C for 1 hour . The compound can also be obtained from 4-ethoxy-3-methoxybenzonitrile .


Molecular Structure Analysis

The InChI code for “(4-Ethoxy-3-methoxyphenyl)methanamine” is 1S/C10H15NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3 . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“(4-Ethoxy-3-methoxyphenyl)methanamine” has a molecular weight of 181.23 g/mol. It is stored in a dark place, in an inert atmosphere, at 2-8°C . The compound is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

(4-Ethoxy-3-methoxyphenyl)methanamine: serves as a valuable building block in organic synthesis. Its structure is amenable to various chemical reactions, making it a versatile precursor for synthesizing complex molecules. For instance, it can undergo reductive amination processes to form secondary amines, which are pivotal in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, suggest its potential as a scaffold for developing central nervous system (CNS) drugs. Its structure could be modified to enhance receptor binding or transport across the BBB .

Neuropharmacology

Lastly, due to its potential CNS activity, (4-Ethoxy-3-methoxyphenyl)methanamine could be investigated for its neuropharmacological effects. It might serve as a lead compound in the discovery of treatments for neurological disorders .

Safety and Hazards

“(4-Ethoxy-3-methoxyphenyl)methanamine” is classified as a dangerous substance . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUGJOISPLJRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427976
Record name 1-(4-Ethoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3-methoxyphenyl)methanamine

CAS RN

93489-14-6
Record name 1-(4-Ethoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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